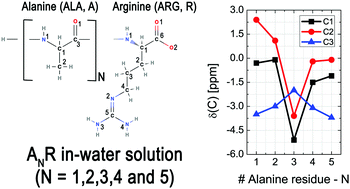Spectroscopic properties and solute–solvent structural analyses for ANR polypeptides in water solution: a sequential Monte Carlo/quantum mechanics (S-MC/QM) theoretical study
New Journal of Chemistry Pub Date: 2018-10-31 DOI: 10.1039/C8NJ03070G
Abstract
We present a theoretical study of the solvent influence on ANR polypeptides, with N = 1, 2, 3, 4 and 5, in the gas phase and in water solution using the sequential MC/QM methodology combined with GIAO-DFT calculations. Our findings indicate a strong solvent effect on the dipole moment, exhibiting increases of up to 61% in the values of μ in the liquid phase when compared with the respective results in the gas phase. The spatial correlation between ANR polypeptides and water was also analyzed, as well as the solvent shells that are directly involved with solute–solvent interactions, like hydrogen bonds. In addition, we have reported the solvent influence on the magnetic shielding.


Recommended Literature
- [1] Inside back cover
- [2] Detection of total count of Staphylococcus aureus using anti-toxin antibody labelled gold magnetite nanocomposites: a novel tool for capture, detection and bacterial separation†
- [3] Atomic spectrometry hyphenated to chromatography for elemental speciation: performance assessment within the Standards, Measurements and Testing Programme (Community Bureau of Reference) of the European Union
- [4] Modulating interfacial attraction of polymer-grafted nanoparticles in melts under shear†
- [5] Self-sacrificial templated synthesis of a three-dimensional hierarchical macroporous honeycomb-like ZnO/ZnCo2O4 hybrid for carbon monoxide sensing†
- [6] Oligonucleotides with consecutive alkylated phosphate units: aggregation characteristics and drug transport into living cells†
- [7] New 3,5-dimethylorsellinic acid-based meroterpenoids with BACE1 and AchE inhibitory activities from Aspergillus terreus†
- [8] Molecular design of dual-emission rhodamine analogs†
- [9] Al-Modified Ti-MOR as a robust catalyst for cyclohexanone ammoximation with enhanced anti-corrosion performance†
- [10] One-pot synthesis of zinc doped yttrium copper titanate by semi-wet route exhibiting enhanced dielectric constant and suppressed dielectric loss










